

## A Guide to the Early Literature of Nickel-Platinum Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel;platinum	
Cat. No.:	B13787846	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the foundational literature on nickel-platinum (Ni-Pt) bimetallic catalysis, with a focus on seminal works from the 1970s and 1980s. This era was pivotal in establishing the unique catalytic properties of bimetallic systems, which differ significantly from their constituent monometallic counterparts. Early research in this field laid the groundwork for understanding how the addition of a second metal, in this case nickel to the highly active platinum, could modify catalytic activity, selectivity, and stability. These pioneering studies were particularly influential in the context of industrially significant hydrocarbon reactions, such as hydrogenolysis and reforming. This document summarizes key quantitative data, details early experimental protocols, and provides visualizations of the core concepts that emerged from this foundational research.

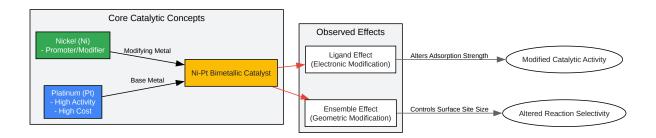
#### **Core Concepts in Early Ni-Pt Catalysis**

Early investigations into Ni-Pt catalysts were driven by the desire to understand and control the catalytic properties of platinum, a highly active but expensive metal. The addition of nickel was found to have a profound effect on the electronic structure and surface geometry of the platinum, leading to what became known as "ligand" and "ensemble" effects. These concepts were central to explaining the observed changes in catalytic behavior.

One of the key reactions used to probe the properties of these bimetallic catalysts was the hydrogenolysis of hydrocarbons, such as ethane and cyclopentane. This reaction involves the breaking of carbon-carbon bonds and is highly sensitive to the structure of the catalyst surface.



Early researchers discovered that the addition of nickel to platinum could significantly alter the rate and selectivity of these reactions.



Click to download full resolution via product page

Caption: Fundamental concepts in early Ni-Pt bimetallic catalysis.

#### **Quantitative Data from Early Studies**

A significant portion of the early research focused on quantifying the catalytic performance of Ni-Pt alloys in comparison to the individual metals. The hydrogenolysis of cyclopentane was a model reaction used to explore these effects. The data below, adapted from seminal studies, illustrates the dramatic impact of alloying on catalytic activity.



Catalyst Composition (Atomic Ratio)	Support	Reaction	Temperature (°C)	Turnover Frequency (molecules/sur face atom/sec)
Pt	SiO2-Al2O3	Cyclopentane Hydrogenolysis	316	1.0 x 10 <sup>-2</sup>
Ni	SiO2-Al2O3	Cyclopentane Hydrogenolysis	316	1.0 x 10 <sup>-6</sup>
Pt:Ni (1:1)	SiO2-Al2O3	Cyclopentane Hydrogenolysis	316	1.0 x 10 <sup>-4</sup>
Pt:Ni (1:4)	SiO2-Al2O3	Cyclopentane Hydrogenolysis	316	1.0 x 10 <sup>-5</sup>

Note: The data presented are representative values from early literature to illustrate trends and may not be exact values from a single source.

The data clearly show that while pure platinum is highly active for cyclopentane hydrogenolysis, pure nickel is several orders of magnitude less active. The addition of nickel to platinum leads to a significant decrease in the hydrogenolysis activity. This was a key finding, as it demonstrated that the bimetallic catalysts did not simply exhibit properties that were an average of the two components. This non-linear behavior was attributed to the modification of the platinum's catalytic sites by the nickel atoms.

# Experimental Protocols in Early Ni-Pt Catalyst Research

The preparation of supported bimetallic catalysts in the 1970s and 1980s relied heavily on impregnation techniques. These methods, while seemingly straightforward, required careful control to achieve well-dispersed and consistent catalysts.

#### **Catalyst Preparation: Impregnation Method**

A common method for preparing silica-alumina supported Ni-Pt catalysts was co-impregnation. The general steps were as follows:

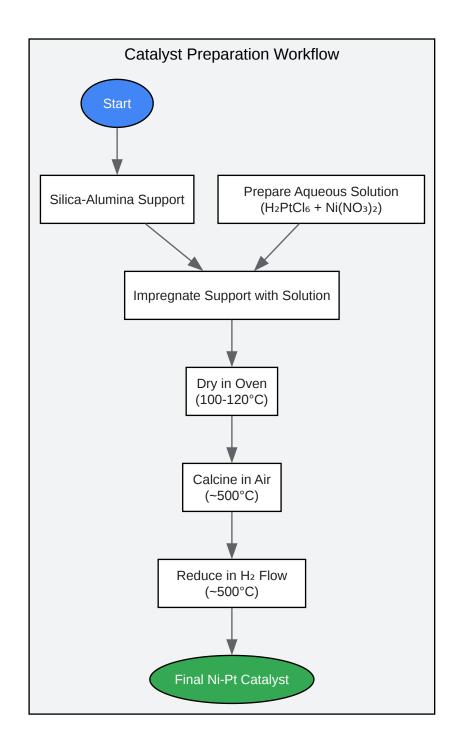






- Support Preparation: A silica-alumina support was typically used, often chosen for its high surface area and acidic properties, which were important for reforming reactions.
- Impregnation Solution: Aqueous solutions of chloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>) and nickel nitrate (Ni(NO<sub>3</sub>)<sub>2</sub>) were prepared. The concentrations of these solutions were carefully calculated to achieve the desired atomic ratio of the metals on the support.
- Impregnation Step: The support material was added to the mixed metal salt solution. The volume of the solution was often just enough to fill the pores of the support, a technique known as incipient wetness impregnation.
- Drying: The impregnated support was then dried, typically in an oven at temperatures around 100-120°C, to remove the solvent.
- Calcination and Reduction: The dried material was subsequently calcined in air at elevated temperatures (e.g., 500°C). This step converts the metal salts to their oxide forms. The final step was the reduction of the metal oxides to the metallic state by heating the catalyst in a stream of hydrogen gas, often at temperatures similar to the calcination temperature.





Click to download full resolution via product page

Caption: Typical workflow for Ni-Pt catalyst synthesis via impregnation.

#### **Catalyst Characterization and Reaction Studies**

Early characterization of these bimetallic catalysts often involved techniques such as:



- Chemisorption: Hydrogen and carbon monoxide chemisorption were used to determine the metal dispersion and the number of active sites on the catalyst surface.
- X-ray Diffraction (XRD): To identify the crystalline phases present and to determine if alloying had occurred.
- Electron Microscopy: To visualize the size and morphology of the metal particles on the support.

Catalytic activity and selectivity were typically studied in flow reactors. For a reaction like cyclopentane hydrogenolysis, a mixture of cyclopentane and hydrogen would be passed over a fixed bed of the catalyst at a controlled temperature and pressure. The reaction products would then be analyzed using gas chromatography to determine the conversion of the reactant and the distribution of the products.

#### **Concluding Remarks**

The early literature on Ni-Pt catalysis was instrumental in establishing the fundamental principles of bimetallic catalysis. The key takeaway from this era was the understanding that the properties of a bimetallic catalyst are not simply a linear combination of its components. The synergistic effects arising from the electronic and geometric modifications of the active metal (platinum) by the second metal (nickel) opened up new possibilities for designing catalysts with tailored activity and selectivity. The experimental protocols developed during this period, particularly those involving impregnation and detailed kinetic studies, laid the foundation for the more sophisticated synthesis and characterization techniques used today. For researchers in catalysis and related fields, a thorough understanding of this early work provides a crucial context for contemporary research and development.

• To cite this document: BenchChem. [A Guide to the Early Literature of Nickel-Platinum Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13787846#review-of-early-literature-on-ni-pt-catalysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com